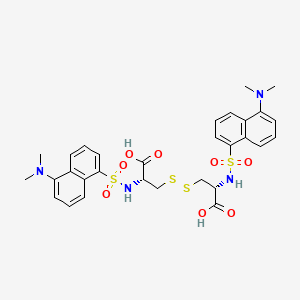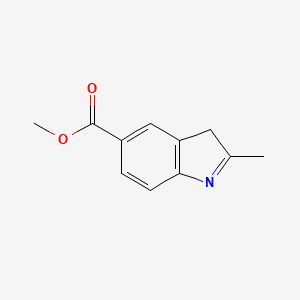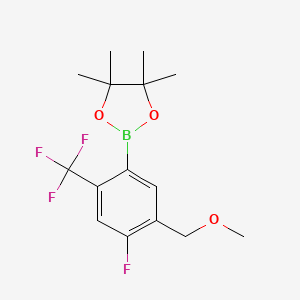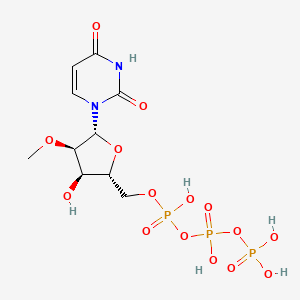
2'-o-Methyluridine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyluridine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of uridine triphosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification enhances the stability and functionality of the molecule, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyluridine-5’-triphosphate typically involves the methylation of uridine at the 2’ position, followed by phosphorylation to introduce the triphosphate group. The process can be summarized as follows:
Methylation: Uridine is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydride to introduce the 2’-O-methyl group.
Industrial Production Methods
Industrial production of 2’-O-Methyluridine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Methyluridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The methyl group at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Methylation: Methyl iodide, sodium hydride.
Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents.
Major Products Formed
The primary product of these reactions is 2’-O-Methyluridine-5’-triphosphate itself, with potential derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-O-Methyluridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Utilized in the development of mRNA vaccines and therapeutics.
Industry: Employed in the production of aptamers and other nucleic acid-based technologies
Mécanisme D'action
The mechanism of action of 2’-O-Methyluridine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The 2’-O-methyl modification enhances the stability of the RNA, making it less susceptible to degradation by nucleases. This modification also improves the translational efficiency and biological stability of the RNA, making it a valuable tool in mRNA-based therapeutics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methyluridine-5’-triphosphate: A potent inhibitor of RNA-dependent RNA polymerase.
3’-O-Methyluridine-5’-triphosphate: Another modified nucleoside triphosphate with similar applications
Uniqueness
2’-O-Methyluridine-5’-triphosphate is unique due to its specific 2’-O-methyl modification, which provides enhanced stability and functionality compared to other nucleoside triphosphates. This makes it particularly valuable in applications requiring high stability and efficiency, such as mRNA therapeutics and RNA-based research .
Propriétés
Formule moléculaire |
C10H17N2O15P3 |
|---|---|
Poids moléculaire |
498.17 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
BQJWHJWAEOHVCK-ZOQUXTDFSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


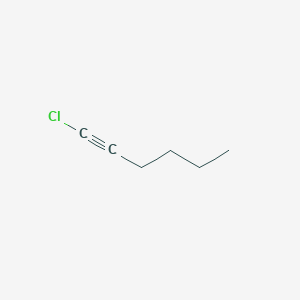
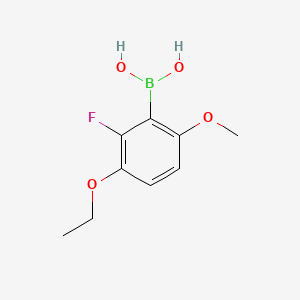
![4-[(4-Aminophenyl)disulfanyl]aniline chloride](/img/structure/B14761180.png)
![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
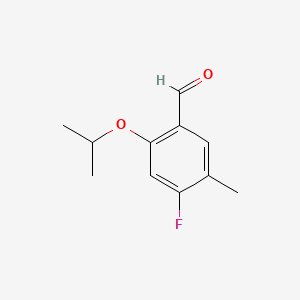
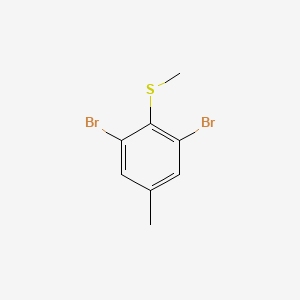
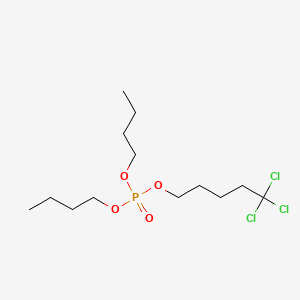
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)

